(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H14FN3OS2 and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. The compound combines a thiazolidine ring with a pyrazole moiety, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H22FN3OS2 with a complex structure that includes multiple functional groups conducive to biological interactions. The presence of the fluorinated aromatic ring may enhance its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone and pyrazole structures exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including this compound. For instance, a study highlighted that derivatives of 2-thioxothiazolidinones demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, indicating a promising avenue for developing new antibiotics in response to rising antibiotic resistance .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 0.5 µg/mL |
Other Thiazolidinones | S. aureus | 0.5 µg/mL |
Other Thiazolidinones | P. aeruginosa | 62.5 µg/mL |
Antiviral Activity
In silico studies involving molecular docking and dynamics simulations have been conducted to assess the potential antiviral activity against HIV strains. Although initial docking studies suggested stable interactions with the viral gp41 protein, subsequent biological testing revealed significant cytotoxicity against T lymphocyte cell lines, which hindered the assessment of true antiviral efficacy .
Table 2: In Silico Studies on Antiviral Activity
Study Component | Findings |
---|---|
Molecular Docking | Stable interactions with gp41 |
Cytotoxicity | High toxicity in MT-4 cell line |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Key Enzymes : Some studies suggest that thiazolidinones can inhibit enzymes essential for bacterial cell wall synthesis.
- Disruption of Biofilm Formation : Certain derivatives have shown the ability to disrupt biofilm formation in pathogens like Staphylococcus epidermidis, which is critical for their virulence .
- Interaction with Cellular Targets : The compound may interact with various cellular targets, affecting metabolic pathways and leading to apoptosis in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives for their antibacterial activity against multidrug-resistant strains. The study utilized a microtiter plate method to determine MIC values, revealing that many derivatives exhibited significant antibacterial properties, thereby supporting further development as potential therapeutic agents .
特性
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c1-12-7-8-13(9-16(12)21)18-14(10-17-19(25)22-20(26)27-17)11-24(23-18)15-5-3-2-4-6-15/h2-11H,1H3,(H,22,25,26)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSMSGONYBLAK-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。